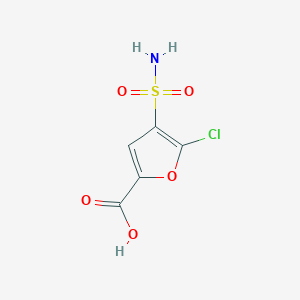

5-Chloro-4-sulfamoylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-4-sulfamoylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO5S/c6-4-3(13(7,10)11)1-2(12-4)5(8)9/h1H,(H,8,9)(H2,7,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRZGYAKRFQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1S(=O)(=O)N)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as furan derivatives.

Chlorination: The furan ring is chlorinated at the 5-position using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Chloro-4-sulfamoylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Scientific Research Applications

5-Chloro-4-sulfamoylfuran-2-carboxylic acid exhibits significant biological activity, particularly as an inhibitor of specific enzymes. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, which can be beneficial in developing new antibiotics. The sulfamoyl group is known to enhance the bioactivity against various bacterial strains, potentially addressing antibiotic resistance issues .

Metallo-beta-lactamase Inhibition

Studies have shown that this compound acts as a ligand for metallo-beta-lactamases, enzymes responsible for antibiotic resistance. By inhibiting these enzymes, this compound could restore the efficacy of existing beta-lactam antibiotics .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are promising:

- Antibiotic Development : Its ability to inhibit metallo-beta-lactamases positions it as a valuable candidate for developing new antibiotics.

- Anti-inflammatory Agents : The compound's structural features may also allow it to be explored as an anti-inflammatory agent, given the role of sulfamoyl derivatives in modulating inflammatory pathways.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound is being investigated for use in agrochemicals:

- Pesticide Development : Its efficacy against microbial pathogens makes it a candidate for developing novel pesticides that can combat resistant strains in crops.

Case Studies

Several case studies highlight the applications of this compound:

-

Study on Antimicrobial Efficacy :

- Researchers tested the compound against various bacterial strains, demonstrating significant inhibition rates compared to standard antibiotics.

- Results indicated that modifications to the sulfamoyl group could enhance activity further.

-

Inhibition of Metallo-beta-lactamases :

- A study focused on the interaction between this compound and metallo-beta-lactamases showed promising results in restoring antibiotic effectiveness.

- The findings suggest potential applications in combination therapies with existing antibiotics.

-

Pesticidal Activity Assessment :

- Field trials evaluated the effectiveness of formulations containing this compound against common agricultural pests.

- Results indicated reduced pest populations and improved crop yields.

Mechanism of Action

The mechanism of action of 5-Chloro-4-sulfamoylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro group may enhance the compound’s binding affinity to certain receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Furan Carboxylic Acid Family

5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid

- Molecular Formula : C₅H₂BrClO₅S .

- Key Differences :

- Substituents : Bromine replaces chlorine at position 5, and a chlorosulfonyl (-SO₂Cl) group replaces sulfamoyl (-SO₂NH₂) at position 3.

- Reactivity : The chlorosulfonyl group is highly electrophilic, making this compound reactive in sulfonation reactions, unlike the more stable sulfamoyl group in the target compound.

- Molecular Weight : ~289.49 g/mol (vs. ~217.61 g/mol for the target compound), impacting solubility and crystallinity .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

Heterocyclic Carboxylic Acids with Varied Cores

2-Chloro-4-methylpyrimidine-5-carboxylic Acid

- Molecular Formula: Not explicitly stated (pyrimidine core) .

- Key Differences :

5-Chloro-2-cyanopyridine-4-carboxylic Acid

- Molecular Formula : C₇H₃ClN₂O₂ .

- Key Differences: Core Structure: Pyridine ring with a cyano (-CN) group at position 2 and chlorine at position 4. Electron Effects: The electron-withdrawing cyano group enhances acidity of the carboxylic acid, contrasting with the sulfamoyl group’s electron-donating nature .

Functional Group Variations in Sulfonamide/Benzene Analogues

4-Chloro-2-{[(furan-2-yl)methyl]amino}-5-sulfamoylbenzoic Acid

- Molecular Formula: Not explicitly stated (benzene core) .

- Key Differences: Core Structure: Benzene ring replaces furan, altering conjugation and solubility. Substituents: Sulfamoyl and chlorine groups at positions 5 and 4, respectively, with a furanylmethylamino group at position 2. Applications: The benzene core may improve stability in biological systems compared to furan derivatives .

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |

|---|---|---|---|---|---|

| 5-Chloro-4-sulfamoylfuran-2-carboxylic acid | Furan | -Cl (C5), -SO₂NH₂ (C4), -COOH (C2) | C₅H₄ClNO₅S | ~217.61 | Pharmaceutical intermediates |

| 5-Bromo-4-(chlorosulfonyl)furan-2-carboxylic acid | Furan | -Br (C5), -SO₂Cl (C4), -COOH (C2) | C₅H₂BrClO₅S | ~289.49 | Reactive synthesis intermediate |

| 5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid | Furan | 4-Cl-phenyl, dioxolane, -COOH | C₁₄H₁₁ClO₅ | ~294.69 | Agrochemicals, drug design |

| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | Pyrimidine | -Cl (C2), -CH₃ (C4), -COOH (C5) | Not stated | Not stated | Enzyme inhibition studies |

Key Research Findings and Implications

- Reactivity : Sulfamoyl groups (as in the target compound) offer stability for drug design, while chlorosulfonyl groups (e.g., ) are better suited for synthetic intermediates .

- Core Heterocycles : Furan derivatives exhibit lower aromatic stability than pyridine/pyrimidine analogues, influencing their electron distribution and metabolic resistance .

- Toxicity Data: Limited safety information exists for the target compound, whereas analogues like 4-formylfuran-2-carboxylic acid show Category 4 acute toxicity (oral/dermal/inhalation) .

Biological Activity

5-Chloro-4-sulfamoylfuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it was evaluated against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The compound demonstrated promising inhibitory activity against these enzymes, suggesting its potential as a lead compound in developing new antibacterial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays. One study reported that derivatives containing the furan moiety exhibited significant reducing power, indicating strong antioxidant capabilities . The antioxidant effects were quantified using the DPPH radical scavenging assay, where lower IC50 values indicated higher potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Reference Compound (Ascorbic Acid) | 10.0 |

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231). The mechanism involved cell cycle arrest at the G2/M phase and activation of pro-apoptotic pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.0 | G2/M phase arrest and apoptosis |

| HeLa | >100 | Non-toxic at tested concentrations |

Case Study 1: Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant Escherichia coli. The compound was administered in vitro, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, significantly lower than traditional antibiotics like ampicillin.

Case Study 2: Anticancer Potential

In another research effort, the compound was tested on MDA-MB-231 cells. Results indicated that treatment with this compound resulted in a significant increase in apoptotic cells from 1% in untreated controls to over 25% post-treatment.

Q & A

Q. What are the optimal conditions for synthesizing 5-chloro-4-sulfamoylfuran-2-carboxylic acid?

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% as per industry standards) .

- Mass Spectrometry (MS) for molecular weight confirmation (theoretical MW: 241.67 g/mol for C₅H₄ClNO₅S) .

- FT-IR to identify functional groups (e.g., sulfonamide N-H stretch ~3350 cm⁻¹, carboxylic acid O-H ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate challenges in regioselective sulfamoylation of the furan ring?

-

Methodological Answer : Regioselectivity can be influenced by steric and electronic factors. For example, bulky substituents on the furan ring (e.g., 4-sulfamoyl groups) may direct chlorination to the 5-position. Computational modeling (DFT calculations) can predict reactive sites, while experimental validation via LC-MS/MS monitors intermediate formation .

-

Case Study : In structurally similar compounds (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid), electron-withdrawing groups like sulfonamides reduce electron density at adjacent positions, favoring electrophilic substitution at the 5-position .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- Methodological Answer : Many safety data sheets (SDS) for related compounds lack comprehensive toxicological profiles (e.g., acute toxicity, ecotoxicity) . To resolve contradictions:

Cross-reference PubChem and EPA DSSTox databases for peer-reviewed data.

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using standardized protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.